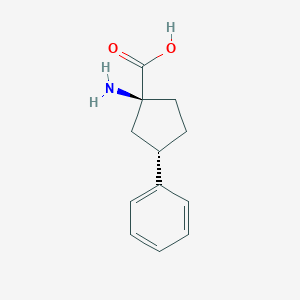
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chemical compound that features a pyridine ring substituted with two fluorine atoms and an aminoethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves the reaction of 3,5-difluoropyridine with an appropriate amino alcohol under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amino alcohol, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can improve performance and durability .
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The aminoethanol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-2-(3,5-dichloropyridin-4-yl)ethanol
- 2-amino-2-(3,5-dibromopyridin-4-yl)ethanol
- 2-amino-2-(3,5-dimethylpyridin-4-yl)ethanol
Uniqueness
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C7H8F2N2O |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChI-Schlüssel |
FITUYFOXNZCJDC-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=C(C(=C(C=N1)F)[C@@H](CO)N)F |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)C(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)

![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)


